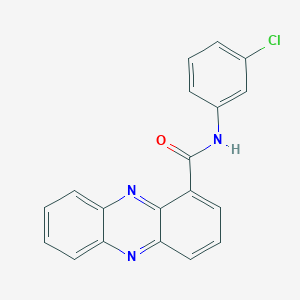

N-(3-chlorophenyl)phenazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It is produced by certain strains of Pseudomonas, such as Pseudomonas chlororaphis . The high PCN biocontrol activity has attracted researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . The yield of PCN by wild-type strain HT66 was 424.87 mg/L at 24 h .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . qRT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Applications De Recherche Scientifique

Photodynamic Therapy

Phenazines, including N-(3-chlorophenyl)phenazine-1-carboxamide, have shown promising results in Photodynamic Therapy (PDT). PDT is a therapeutic modality that can be applied with many photosensitizing compounds. The potential of phenazines as a photosensitizer is reviewed in this chapter as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control .

Antimicrobial Applications

Phenazines have demonstrated antimicrobial activities. They are synthesized by several microorganisms originating from diverse habitats, including marine and terrestrial sources. The most well-studied producers belong to the Pseudomonas genus .

Antiparasitic Applications

Phenazines have also shown antiparasitic activities. Their high redox activity and their ability to reduce molecular oxygen to reactive oxygen species (ROS) contribute to this wide bioactivity spectrum .

Anticancer Activities

Phenazines have demonstrated anticancer activities. The isolated phenazine inhibits cell viability, DNA synthesis, induced G cell cycle arrest, and apoptosis in cancer cells .

Insecticidal Applications

Phenazines have shown insecticidal activities. The position and type of functional groups in the phenazines’ molecules dictate their chemical, physical, and biological properties .

Antifungal Applications

Phenazines, including N-(3-chlorophenyl)phenazine-1-carboxamide, have shown strong antagonism to fungal phytopathogens. This high biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target phenazine as a lead molecule .

Mécanisme D'action

Target of Action

N-(3-chlorophenyl)phenazine-1-carboxamide, also known as phenazine-1-carboxamide (PCN), is a phenazine derivative . The primary targets of PCN are fungal phytopathogens . It exhibits strong antagonistic activity against these pathogens, making it an effective biocontrol agent .

Mode of Action

PCN interacts with its targets, the fungal phytopathogens, by disrupting their normal cellular functions . .

Biochemical Pathways

The biosynthesis of PCN involves several key genes, including phzI, phzR, and phzE . The expression of these genes is regulated by psrA and rpeA, which act as repressors of PCN biosynthesis . Inactivation of psrA and rpeA can increase PCN production .

Pharmacokinetics

It’s known that pcn is produced by certain bacterial strains, such as pseudomonas chlororaphis , suggesting that it may be metabolized and excreted by these organisms.

Result of Action

The result of PCN’s action is the inhibition of fungal phytopathogens . This leads to a decrease in the prevalence of these pathogens, thereby promoting the health of plants in the environment .

Action Environment

The action of PCN is influenced by environmental factors. For instance, PCN is produced by bacteria found in the rhizosphere of plants , suggesting that soil conditions may impact its production and efficacy. Furthermore, the use of metabolic engineering strategies can enhance the biosynthesis of PCN in environmentally-friendly settings .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJNDERHTPMOEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)phenazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)

![10-(methylsulfanyl)-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B6492790.png)

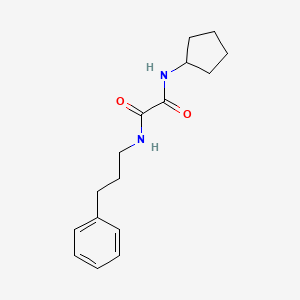

![N'-[2-(4-chlorophenyl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B6492807.png)

![N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492817.png)

![(2E)-N-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B6492819.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride](/img/structure/B6492824.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6492835.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492845.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B6492870.png)

![2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6492885.png)

![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-phenylacetamide](/img/structure/B6492892.png)

![N-(3-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B6492895.png)